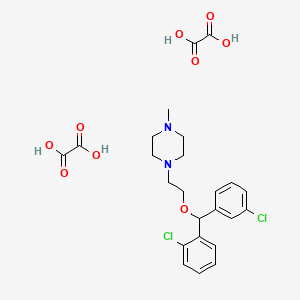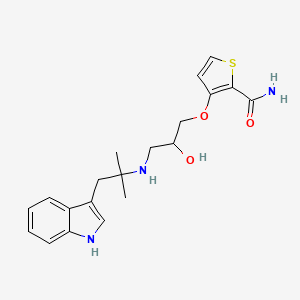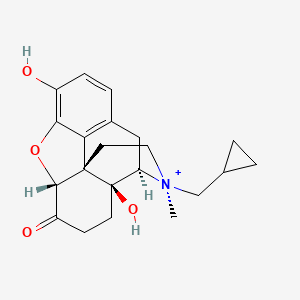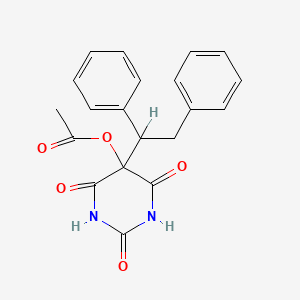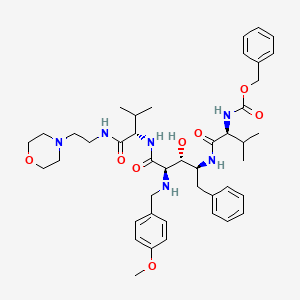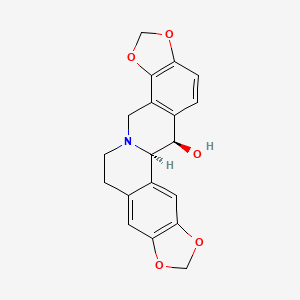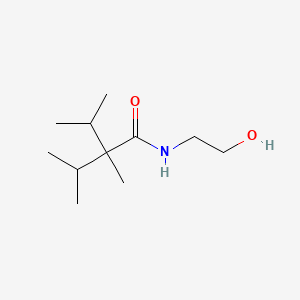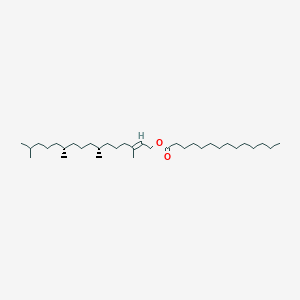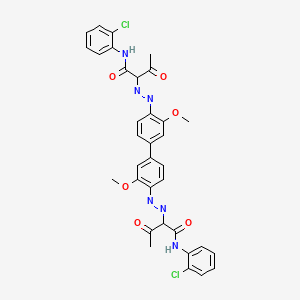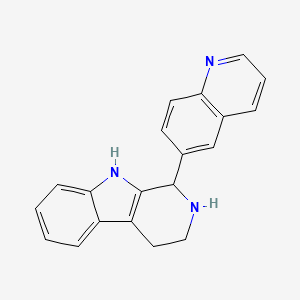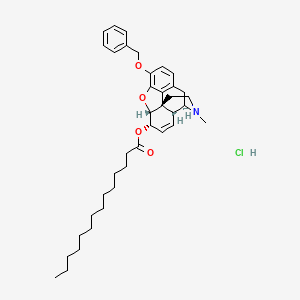
Tiodazosin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiodazosin hydrochloride is a compound known for its role as an α1-adrenergic receptor antagonist. It is structurally related to prazosin and is used primarily as an antihypertensive agent. This compound is effective in reducing blood pressure by blocking α1-adrenergic receptors, which leads to the relaxation of blood vessels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiodazosin hydrochloride involves several steps, starting with the formation of the 1,3,4-oxadiazole ring. One common method is the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another approach involves the reaction between hydrazides and carboxylic acids, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Tiodazosin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety in the compound.
Reduction: Reduction reactions can affect the quinazoline ring, altering its electronic properties.
Substitution: Common in the synthesis process, substitution reactions introduce different functional groups to the core structure
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Tiodazosin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study α1-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes .
Mechanism of Action
Tiodazosin hydrochloride exerts its effects by selectively blocking α1-adrenergic receptors. This inhibition prevents the binding of norepinephrine, a neurotransmitter that typically causes vasoconstriction. By blocking these receptors, this compound induces vasodilation, leading to a decrease in blood pressure. The molecular targets include the α1-adrenergic receptors located on the smooth muscle cells of blood vessels .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another α1-adrenergic receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Terazosin: Similar to prazosin but with a longer half-life, making it suitable for once-daily dosing.
Doxazosin: Known for its extended duration of action and used in treating both hypertension and benign prostatic hyperplasia .
Uniqueness
Tiodazosin hydrochloride is unique due to its specific structural features, such as the 1,3,4-oxadiazole ring and the quinazoline moiety, which contribute to its distinct pharmacological profile. Its ability to cause less α-adrenergic receptor antagonist activity compared to prazosin makes it a valuable alternative in certain clinical scenarios .
Properties
CAS No. |
62412-39-9 |
|---|---|
Molecular Formula |
C18H22ClN7O4S |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H21N7O4S.ClH/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3;/h8-9H,4-7H2,1-3H3,(H2,19,20,21);1H |
InChI Key |
QASXNJVDTVWTBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


